(4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol
CAS No.: 934001-94-2
VCID: VC11611123
Molecular Formula: C10H8BrNO2
Molecular Weight: 254.08 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Description |
(4-Bromo-5-phenyl-1,2-oxazol-3-yl)methanol is a member of the oxazole family, a class of heterocyclic compounds characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound features a bromine atom at the 4th position and a phenyl group at the 5th position of the oxazole ring, with a methanol group attached at the 3rd position. Despite its potential applications in chemistry and biology, detailed information on this specific compound is limited in the available literature. SynthesisThe synthesis of oxazole derivatives typically involves reactions that form the oxazole ring, followed by substitution reactions to introduce the desired functional groups. For (4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol, synthesis might involve starting materials such as 4-bromo-5-phenyl-1,2-oxazole and methanol, with conditions optimized to maximize yield and purity. Potential ApplicationsOxazole derivatives are known for their bioactivity and potential applications in pharmaceuticals and biological research. Compounds similar to (4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol may exhibit significant bioactivity against targeted cellular processes, although specific data on this compound is not readily available. Future Directions
|
---|---|
CAS No. | 934001-94-2 |
Product Name | (4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol |
Molecular Formula | C10H8BrNO2 |
Molecular Weight | 254.08 g/mol |
IUPAC Name | (4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol |
Standard InChI | InChI=1S/C10H8BrNO2/c11-9-8(6-13)12-14-10(9)7-4-2-1-3-5-7/h1-5,13H,6H2 |
Standard InChIKey | QQXFSHUGDQQNDH-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=NO2)CO)Br |
Purity | 95 |
PubChem Compound | 102158819 |
Last Modified | Aug 25 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume